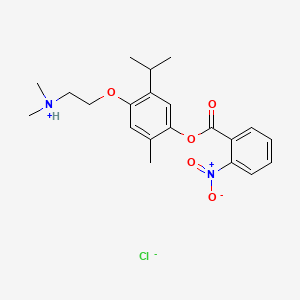
5-(2-(N,N-Dimethylamino)ethoxy)carvacrol 2-nitrobenzylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-(N,N-Dimethylamino)ethoxy)carvacrol 2-nitrobenzylate hydrochloride is a complex organic compound that combines the structural features of carvacrol, a phenolic monoterpenoid, with a dimethylaminoethoxy group and a nitrobenzylate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(N,N-Dimethylamino)ethoxy)carvacrol 2-nitrobenzylate hydrochloride typically involves multiple steps:
Starting Materials: The synthesis begins with carvacrol, which is then modified to introduce the dimethylaminoethoxy group.
Reaction Conditions:
Formation of Nitrobenzylate: The nitrobenzylate moiety is introduced through an esterification reaction, where the intermediate product reacts with 2-nitrobenzyl chloride in the presence of a suitable catalyst.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the product with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-(N,N-Dimethylamino)ethoxy)carvacrol 2-nitrobenzylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenolic group in carvacrol can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The dimethylaminoethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted carvacrol derivatives.
Wissenschaftliche Forschungsanwendungen
5-(2-(N,N-Dimethylamino)ethoxy)carvacrol 2-nitrobenzylate hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex organic compounds.
Wirkmechanismus
The mechanism of action of 5-(2-(N,N-Dimethylamino)ethoxy)carvacrol 2-nitrobenzylate hydrochloride involves several molecular targets and pathways:
Antimicrobial Activity: The compound may disrupt microbial cell membranes and inhibit essential enzymes.
Antiviral Activity: It may interfere with viral replication and inhibit key viral proteins.
Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines and modulate immune responses.
Anticancer Activity: It may induce apoptosis in cancer cells and inhibit tumor growth through various signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carvacrol: A phenolic monoterpenoid with antimicrobial and antioxidant properties.
Thymol: A structural isomer of carvacrol with similar biological activities.
Eugenol: A phenolic compound with analgesic and anti-inflammatory properties.
Uniqueness
5-(2-(N,N-Dimethylamino)ethoxy)carvacrol 2-nitrobenzylate hydrochloride is unique due to its combination of functional groups, which confer a diverse range of chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
73771-70-7 |
|---|---|
Molekularformel |
C21H27ClN2O5 |
Molekulargewicht |
422.9 g/mol |
IUPAC-Name |
dimethyl-[2-[5-methyl-4-(2-nitrobenzoyl)oxy-2-propan-2-ylphenoxy]ethyl]azanium;chloride |
InChI |
InChI=1S/C21H26N2O5.ClH/c1-14(2)17-13-19(15(3)12-20(17)27-11-10-22(4)5)28-21(24)16-8-6-7-9-18(16)23(25)26;/h6-9,12-14H,10-11H2,1-5H3;1H |
InChI-Schlüssel |
QKSRANIPUKCHBF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1OC(=O)C2=CC=CC=C2[N+](=O)[O-])C(C)C)OCC[NH+](C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


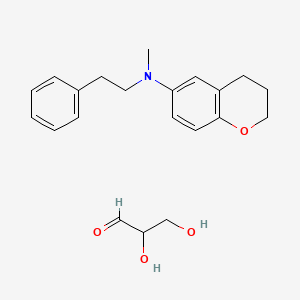

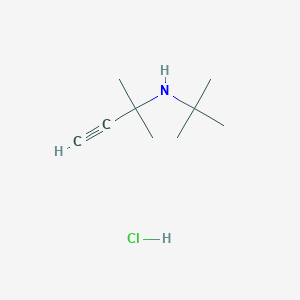
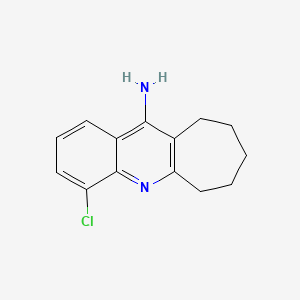
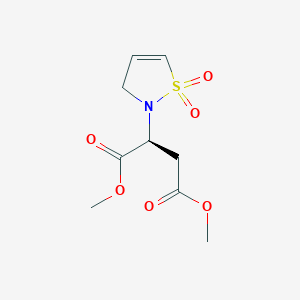
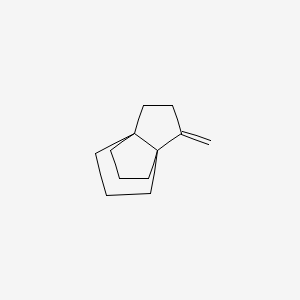
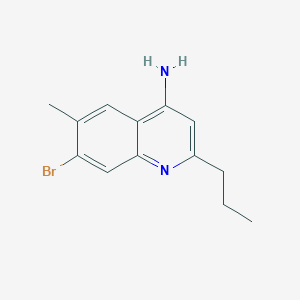
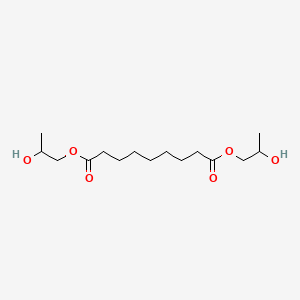
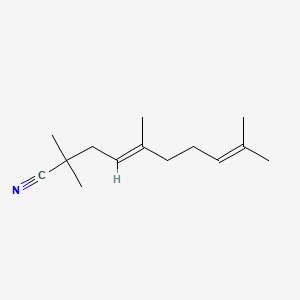
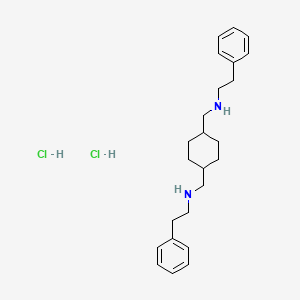
![[(Prop-2-en-1-ylimino)dimethanediyl]bis(phosphonic acid)](/img/structure/B13756665.png)

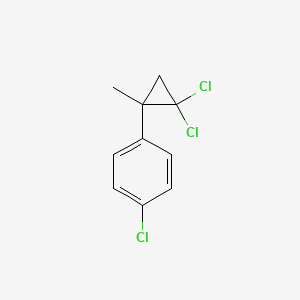
![[2-(Tridecyloxy)ethoxy]acetic acid](/img/structure/B13756688.png)
